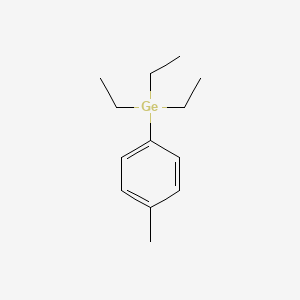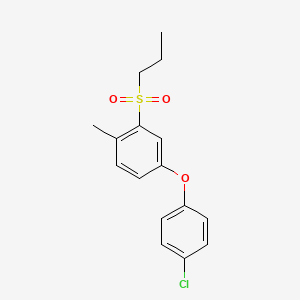![molecular formula C12H22N2O B14597285 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- CAS No. 61171-60-6](/img/structure/B14597285.png)
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- typically involves a series of organic reactions. One common method includes the reaction of a Schiff base with acetoacetic acid amide in absolute ethanol. The mixture is kept at room temperature for several days, leading to the formation of crystals, which are then filtered, washed, and recrystallized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different ring sizes and properties.
Uniqueness
1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
61171-60-6 |
|---|---|
Molekularformel |
C12H22N2O |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C12H22N2O/c1-11(2)5-8-6-12(3,4)14(11)7-9(8)10(13)15/h8-9H,5-7H2,1-4H3,(H2,13,15) |
InChI-Schlüssel |
BUTUOBUWYFIGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CC(N1CC2C(=O)N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)




